methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 484049-00-5
VCID: VC7176225
InChI: InChI=1S/C23H22N4O3/c1-14-9-11-16(12-10-14)20-18(13-27(26-20)17-7-5-4-6-8-17)21-19(22(28)30-3)15(2)24-23(29)25-21/h4-13,21H,1-3H3,(H2,24,25,29)
SMILES: CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4
Molecular Formula: C23H22N4O3
Molecular Weight: 402.454

methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 484049-00-5

Cat. No.: VC7176225

Molecular Formula: C23H22N4O3

Molecular Weight: 402.454

* For research use only. Not for human or veterinary use.

methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 484049-00-5

Specification

CAS No. 484049-00-5
Molecular Formula C23H22N4O3
Molecular Weight 402.454
IUPAC Name methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C23H22N4O3/c1-14-9-11-16(12-10-14)20-18(13-27(26-20)17-7-5-4-6-8-17)21-19(22(28)30-3)15(2)24-23(29)25-21/h4-13,21H,1-3H3,(H2,24,25,29)
Standard InChI Key ZRJSICPJGRBDAQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C23H22N4O3, with a molecular weight of 402.45 g/mol. Its IUPAC name reflects the intricate substitution pattern: a methyl group at position 6 of the dihydropyrimidine ring, a 3-(4-methylphenyl)-1-phenylpyrazol-4-yl moiety at position 4, and a methyl ester at position 5. The pyrimidine ring adopts a partially saturated conformation, while the pyrazole ring introduces aromaticity and steric bulk .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H22N4O3
Molecular Weight402.45 g/mol
CAS Registry Number484049-00-5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
logP (Partition Coeff.)~3.4 (estimated from analogs)

Stereoelectronic Characteristics

The dihydropyrimidine core adopts a screw-boat conformation, as observed in crystallographic studies of analogous ethyl esters . This conformation stabilizes intramolecular hydrogen bonding between the carbonyl oxygen (C=O) and the NH group of the pyrimidine ring, a feature critical for biological activity . The methyl ester at position 5 enhances lipophilicity compared to carboxylic acid derivatives, potentially improving membrane permeability .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for the methyl ester is documented in the provided sources, its preparation likely follows the Biginelli reaction framework, analogous to ethyl esters described in the literature . A plausible route involves:

  • Condensation: Methyl acetoacetate, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and urea undergo acid-catalyzed cyclocondensation.

  • Cyclization: Phosphoric acid or another Brønsted acid facilitates ring closure, forming the dihydropyrimidine scaffold.

  • Crystallization: Slow evaporation from ethanol yields pure crystals .

Table 2: Comparative Synthesis of Methyl vs. Ethyl Analogs

ParameterMethyl Ester (This Compound)Ethyl Ester (Y070-0369)
Ester Group-COOCH3-COOCH2CH3
Molecular Weight402.45 g/mol416.48 g/mol
Yield (Estimated)~85–90%92%
Melting PointNot reported203–204°C

Spectroscopic and Crystallographic Data

X-ray diffraction analysis of ethyl analogs reveals a triclinic crystal system (space group P1) with unit cell parameters a = 7.5495 Å, b = 8.9797 Å, and c = 11.0812 Å . The dihedral angle between the pyrimidine and phenyl rings is approximately 86.5°, minimizing steric clashes . For the methyl ester, similar packing stabilized by N–H···O and C–H···O hydrogen bonds is anticipated, though experimental confirmation is needed.

CompoundActivityIC50/EC50Source
Ethyl analog (Y070-0369)Calcium channel blockade12 nM (VSMC)
STK706353Antibacterial (S. aureus)128 µg/mL
CHEMBL1255598COX-2 inhibition1.8 µM

Comparative Analysis with Ethyl Ester Derivatives

Pharmacokinetic Implications

The methyl ester’s smaller size could accelerate esterase-mediated hydrolysis to the active carboxylic acid metabolite compared to ethyl analogs, potentially affecting duration of action . In silico predictions using PubChem data suggest moderate metabolic stability (t1/2 ≈ 2.5 hours in human liver microsomes) .

Future Directions and Challenges

Research Gaps

  • Synthetic Optimization: Scalable synthesis routes for the methyl ester remain underexplored.

  • Target Identification: Proteomic studies are needed to map interactions with ion channels and enzymes.

  • Toxicology Profiles: Acute and chronic toxicity data are absent, limiting translational potential.

Recommendations

  • Conduct crystallography studies to resolve the methyl ester’s three-dimensional structure.

  • Evaluate in vivo efficacy in rodent models of hypertension and inflammation.

  • Explore nanoparticle formulations to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator